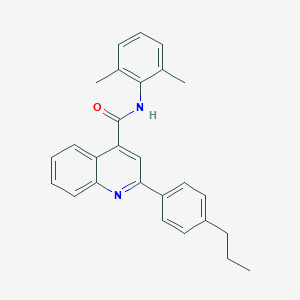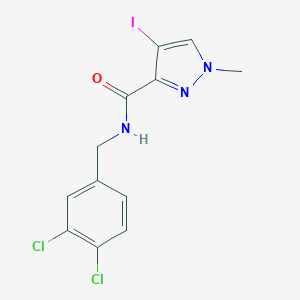![molecular formula C31H31NO6S B446544 methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B446544.png)
methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a triethoxyphenyl group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Attachment of the Triethoxyphenyl Group: This step involves the acylation of the thiophene ring with 3,4,5-triethoxybenzoyl chloride in the presence of a base like pyridine.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities, although specific studies would be required to confirm these effects.
Medicine
Due to its potential biological activities, this compound could be explored as a lead compound in drug discovery. Its structure allows for modifications that could enhance its pharmacological properties.
Industry
In material science, the compound could be used in the development of organic semiconductors or as a component in organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The biphenyl and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the triethoxyphenyl group might enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(biphenyl-4-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate: Similar structure but with methoxy groups instead of ethoxy groups.
Methyl 4-(biphenyl-4-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate: Lacks one methoxy group compared to the triethoxy derivative.
Uniqueness
The presence of the triethoxyphenyl group in methyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and potential biological activity, making it a distinct entity in its class.
Propriétés
Formule moléculaire |
C31H31NO6S |
|---|---|
Poids moléculaire |
545.6g/mol |
Nom IUPAC |
methyl 4-(4-phenylphenyl)-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H31NO6S/c1-5-36-25-17-23(18-26(37-6-2)28(25)38-7-3)29(33)32-30-27(31(34)35-4)24(19-39-30)22-15-13-21(14-16-22)20-11-9-8-10-12-20/h8-19H,5-7H2,1-4H3,(H,32,33) |
Clé InChI |
XCHJDTLBCNYNHR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-fluorobenzoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446461.png)
![2-[4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dibromo-6-ethoxyphenoxy]acetamide](/img/structure/B446464.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-methylbenzamide](/img/structure/B446465.png)
![5-[(4-IODOPHENOXY)METHYL]-N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-FURAMIDE](/img/structure/B446466.png)


![9-[2-(allyloxy)-5-bromophenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B446471.png)
![Ethyl 5-methyl-4-(4-methylphenyl)-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B446472.png)

![3-(2-furyl)-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B446477.png)

![2-{[(4-Bromophenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B446479.png)
![1-{5-[(4-Iodophenoxy)methyl]-2-furoyl}indoline](/img/structure/B446480.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B446483.png)
